molecular formula C18H40ClN B156740 Octadecylamine hydrochloride CAS No. 1838-08-0

Octadecylamine hydrochloride

Cat. No.: B156740
CAS No.: 1838-08-0
M. Wt: 306 g/mol
InChI Key: RNYJXPUAFDFIQJ-UHFFFAOYSA-N
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Description

Octadecylamine hydrochloride is a chemical compound with the formula C18H40ClN. It is a derivative of octadecylamine, where the amine group is protonated to form a hydrochloride salt. This compound is known for its surfactant properties and is widely used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadecylamine hydrochloride can be synthesized through the reaction of octadecylamine with hydrochloric acid. The reaction is typically carried out in an aqueous medium, where octadecylamine is dissolved in water and hydrochloric acid is added dropwise. The reaction mixture is stirred until the formation of the hydrochloride salt is complete. The product is then filtered, washed, and dried to obtain pure this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure high purity of the final product. The industrial production also focuses on optimizing reaction conditions to maximize yield and minimize production costs .

Chemical Reactions Analysis

Types of Reactions

Octadecylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Neutralization: Typically involves strong bases like sodium hydroxide.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride.

Major Products Formed

    Neutralization: Octadecylamine and water.

    Substitution: Various substituted amines depending on the reagents used.

    Oxidation: Oxidized derivatives of octadecylamine.

    Reduction: Reduced forms of octadecylamine.

Scientific Research Applications

Octadecylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octadecylamine hydrochloride is primarily based on its surfactant properties. It can reduce surface tension and form micelles, which are useful in various applications such as emulsification and solubilization. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the formation of stable emulsions and dispersions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octadecylamine hydrochloride is unique due to its long carbon chain and the presence of the hydrochloride group, which enhances its solubility in water and its effectiveness as a surfactant. This makes it particularly useful in applications requiring high surface activity and stability .

Properties

IUPAC Name

octadecan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h2-19H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYJXPUAFDFIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883759
Record name 1-Octadecanamine, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1838-08-0
Record name Octadecylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1838-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Octadecanamine, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Octadecanamine, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octadecylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.828
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name STEARAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octadecylamine hydrochloride
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Octadecylamine hydrochloride
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Octadecylamine hydrochloride
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Octadecylamine hydrochloride
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Octadecylamine hydrochloride
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Octadecylamine hydrochloride

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